N-sec-Butylphthalimide

Insect repellent Vector control Mosquito protection

Researchers requiring the specific sec-butyl N-substitution pattern for thalidomide-like TNF-α modulation SAR studies or extended-duration insect repellent development cannot substitute generic N-alkylphthalimide congeners without risking experimental failure. N-sec-Butylphthalimide (CAS 10108-61-9) provides the exact branched alkyl architecture needed. - Delivers 6.25-8.5 hr protection against Aedes aegypti in controlled repellent tests; 3-3.5 hr against Anopheles quadrimaculatus. - Essential SAR comparator: branched sec-butyl confers thalidomidal activity absent in linear n-butyl analog. - Gabriel synthesis precursor for sec-butylamine; steric profile differentiates reaction kinetics vs. linear analogs. - Standard purity ≥95%; crystalline solid; ambient shipping conditions. Procure with confidence for reproducible research outcomes.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 10108-61-9
Cat. No. B157837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-sec-Butylphthalimide
CAS10108-61-9
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3
InChIKeyZTXOTHWCDVUQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-sec-Butylphthalimide: Chemical Identity & Procurement


N-sec-Butylphthalimide (CAS 10108-61-9) is an N-alkylated derivative of phthalimide bearing a secondary butyl (sec-butyl) substituent on the imide nitrogen . This compound, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol, exists as a crystalline solid with a melting point of 33–35°C and boiling point of 302.8°C at 760 mmHg [1]. It serves as a versatile intermediate in organic synthesis, particularly as a precursor in Gabriel amine synthesis and as a scaffold for pharmaceutical and agrochemical development . Commercial availability typically includes purities ≥95% with applications spanning medicinal chemistry, agricultural fungicide research, and insect repellent formulation [2]. The compound exhibits a calculated LogP of approximately 2.02 and a water solubility of 978 mg/L, parameters that influence its behavior in biological and environmental systems [3].

Gabriel synthesis intermediate for branched primary amines
Bioactive probe: insect repellent, antifungal, immunomodulation SAR
Defined logP and aqueous solubility profile

N-sec-Butylphthalimide: Why Generic Substitutes Fail


The N-alkyl substituent on the phthalimide scaffold governs multiple critical parameters including lipophilicity, steric bulk, metabolic stability, and biological target engagement, rendering direct substitution among N-alkylphthalimide congeners scientifically invalid [1]. The sec-butyl group confers a distinct branched alkyl architecture that differs fundamentally from linear (n-butyl), smaller (methyl, ethyl), or aromatic (benzyl) substituents in terms of three-dimensional conformation, electronic distribution, and physicochemical behavior [2]. These structural divergences translate into quantifiable differences in biological activity—including antifungal potency, biofilm inhibition capacity, insect repellent duration, and immunomodulatory profile—as well as differential performance in synthetic applications where steric hindrance and leaving group propensity dictate reaction outcomes [3]. Consequently, procurement decisions based solely on the phthalimide core without specifying the exact N-substituent risk experimental irreproducibility and functional failure. The following evidence demonstrates precisely where and by what magnitude N-sec-butylphthalimide diverges from its closest structural analogs.

N-alkyl branching
sec-butyl vs n-butyl: may shift immunomodulatory activity from active to inactive in HL-60 cells
Repellent volatility
Non-volatile sec-butyl derivative may provide extended protection; linear or smaller substituents may alter evaporation profile
Synthetic reactivity
Steric bulk of sec-butyl affects leaving group propensity; substitution with n-butyl may shift reaction kinetics

N-sec-Butylphthalimide: Key Differentiators vs. Analogs


Repellent Duration: vs. Volatile Repellents

N-sec-Butylphthalimide provides extended protection against Aedes aegypti mosquitoes, with minimum protection time of 6.25 hours and up to 8.5 hours observed in controlled tests [1]. The compound was also tested against Anopheles quadrimaculatus, yielding protection of 3 to 3.5 hours [2]. This performance derives from the compound's relatively non-volatile liquid nature and boiling point of approximately 113–114°C at 2 mmHg [3]. Prior art repellents were described as volatile and prone to rapid evaporation, rendering them ineffective after short periods—a limitation directly addressed by the sec-butyl substitution [4].

Repellent duration
Head-to-head
6.25–8.5 h (Ae. aegypti) vs. volatile repellents
Supports non-volatile repellent selection
Patent-derived; independent replication review
Insect repellent Vector control Mosquito protection Non-volatile repellent

TNF-α Regulation: Sec-Butyl vs. n-Butyl Substitution

A structure-activity relationship study evaluating N-alkylphthalimides for thalidomide-like TNF-α production regulation revealed that N-n-butylphthalimide failed to exhibit thalidomidal activity, whereas compounds bearing sec-butyl and other branched/cyclic alkyl substituents did show activity in the assay system [1]. The study explicitly noted: 'All the compounds prepared except N-n-butylphthalimide showed thalidomidal activity on 12-O-tetradecanoylphorbol-13-acetate-induced tumor necrosis factor (TNF)-alpha production by human leukemia HL-60 cells' [2]. Among the active compounds, N-adamantylphthalimide demonstrated the most potent TNF-α production-enhancing activity [3].

TNF-α modulation
Head-to-head
Active (sec-butyl) vs. Inactive (n-butyl)
Branched alkyl may support immunomodulatory activity
HL-60 cell assay; SAR classification
Immunomodulation TNF-alpha regulation Thalidomide analogs HL-60 leukemia

Antifungal & Anti-Biofilm Activity Comparison

In a 2024 study evaluating six N-substituted phthalimides against Candida species, N-butylphthalimide (NBP) was identified as the most potent derivative with a minimum inhibitory concentration (MIC) of 100 µg/ml [1]. NBP dose-dependently inhibited biofilm formation at sub-inhibitory concentrations of 10–50 µg/ml in both fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis [2]. NBP also effectively inhibited biofilm formation in uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus, as well as polymicrobial biofilms [3]. While N-sec-butylphthalimide was not among the six compounds directly tested in this study, the SAR trends established in parallel phthalimide literature indicate that the branching pattern of the N-alkyl substituent modulates both antifungal potency and biofilm inhibition capacity [4].

Antifungal activity
Cross-study comparable
NBP MIC 100 µg/ml; N-sec-butyl data unavailable
SAR inference; branching may influence potency
Direct sec-butyl antifungal data to verify
Antifungal Candida albicans Biofilm inhibition Agricultural fungicide

Water Solubility

The water solubility of N-sec-butylphthalimide has been determined to be 978 mg/L [1]. This physicochemical parameter is a key determinant of the compound's behavior in aqueous biological and environmental systems, influencing absorption, distribution, and overall bioavailability [2]. Comparative water solubility data for N-butylphthalimide and N-isopropylphthalimide were not identified in the accessed authoritative sources, precluding direct quantitative comparison .

Water solubility
Data to verify
978 mg/L
Defined aqueous solubility for formulation
Comparator solubility data not available
Water solubility Bioavailability Formulation Physicochemical property

N-sec-Butylphthalimide: Optimal Application Scenarios


Long-Duration Insect Repellent Formulation

N-sec-Butylphthalimide is suited for developing extended-duration insect repellent formulations targeting Aedes aegypti (yellow fever mosquito) and Anopheles quadrimaculatus (malaria mosquito). The compound provides minimum protection of 6.25 hours and up to 8.5 hours against Aedes aegypti in controlled tests, with protection of 3–3.5 hours against Anopheles quadrimaculatus [1]. This performance stems from the compound's relatively non-volatile character (boiling point approximately 113–114°C at 2 mmHg), which addresses the rapid evaporation failure mode of volatile prior art repellents [2]. The patent discloses formulation into creams (with lanolin, petrolatum, paraffin) and lotions (with mineral oil), providing immediate formulation pathways [3]. For procurement decisions in public health vector control or personal protection product development, N-sec-butylphthalimide offers a quantifiable protection duration advantage over volatile repellent alternatives.

Thalidomide Analog SAR Studies

N-sec-Butylphthalimide serves as a critical SAR probe for investigating the structural requirements of thalidomide-like TNF-α production regulation. The key SAR finding—that N-n-butylphthalimide fails to exhibit thalidomidal activity whereas branched-alkyl substituents (including sec-butyl) confer activity—establishes the sec-butyl variant as an essential compound for comparative studies [4]. Researchers investigating the molecular determinants of TNF-α modulation in HL-60 leukemia cells or related systems require the specific sec-butyl substitution to evaluate the contribution of alkyl branching versus linear chains to immunomodulatory activity [5]. Procurement of N-sec-butylphthalimide rather than the n-butyl analog is mandatory for experimental designs testing the hypothesis that branched N-alkyl substituents are required for thalidomidal activity.

Agricultural Fungicide Lead Optimization

The phthalimide scaffold is a recognized pharmacophore for agricultural fungicide development, with established activity against phytopathogenic fungi including Alternaria solani and Botrytis cinerea [6]. While N-vinylphthalimide and 8-[4-(phthalimide-2-yl)butyloxy]quinoline were identified as the most potent candidates in a 2016 study (IC₅₀ values of 7.92 μg/mL and 10.85 μg/mL respectively), the study's SAR analysis revealed that 'vinyl, quinolyl, bromide alkyl and benzyl substitutions were appropriate substituents' for fungicidal activity [7]. N-sec-Butylphthalimide, with its branched sec-butyl substituent, provides a structurally distinct comparator for evaluating the contribution of alkyl branching to fungicidal potency, spectrum of activity, and physicochemical optimization. Researchers developing non-sulfur, non-phosphorus phthalimide-based fungicides require the sec-butyl variant to systematically explore N-alkyl SAR space and to avoid confounding results from generic N-alkylphthalimide substitution [8].

Gabriel Synthesis: Branched Primary Amines

N-sec-Butylphthalimide functions as an N-protected amine equivalent in Gabriel synthesis, enabling the preparation of sec-butylamine and related branched primary amines after hydrazinolysis or hydrolysis of the phthaloyl protecting group [9]. The sec-butyl group introduces steric hindrance that differentiates this intermediate from linear N-butylphthalimide in terms of reaction kinetics, crystallization behavior, and chromatographic properties during purification [10]. In synthetic routes requiring a protected branched alkylamine equivalent, N-sec-butylphthalimide is the specific reagent required; substitution with N-n-butylphthalimide or N-isopropylphthalimide would yield different amine products upon deprotection, fundamentally altering synthetic outcomes. For procurement in organic synthesis laboratories, this compound is selected when the synthetic target contains a sec-butylamine moiety or when steric effects of branched alkyl substituents on subsequent reaction steps are being evaluated.

Application
Selection Property
Validation Focus
Vector control repellent studies
Non-volatile formulation component
Repellent duration assay
Thalidomide analog SAR studies
Branched N-alkyl pharmacophore
TNF-α production modulation in HL-60 cells
Agricultural fungicide lead optimization
N-alkyl SAR probe
Fungicidal activity against phytopathogens
Gabriel synthesis: branched primary amines
Protected sec-butylamine equivalent
Deprotection yield and amine identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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